molecular formula C7H11N3O2S B13956747 N-isopropylpyrazine-2-sulfonamide

N-isopropylpyrazine-2-sulfonamide

Cat. No.: B13956747
M. Wt: 201.25 g/mol
InChI Key: ZVISOLVPSHWUQU-UHFFFAOYSA-N
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Description

N-isopropylpyrazine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropylpyrazine-2-sulfonamide typically involves the reaction of pyrazine-2-sulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyrazine-2-sulfonyl chloride+IsopropylamineThis compound+HCl\text{Pyrazine-2-sulfonyl chloride} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HCl} Pyrazine-2-sulfonyl chloride+Isopropylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form corresponding sulfinamides or sulfenamides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Sulfinamides or sulfenamides.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-isopropylpyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and exhibit similar biological activities.

    Sulfinamides and Sulfenamides: These compounds have similar structures but differ in their oxidation states and reactivity.

Uniqueness: N-isopropylpyrazine-2-sulfonamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and enhances its potential for specific applications, such as enzyme inhibition or material science.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-propan-2-ylpyrazine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-6(2)10-13(11,12)7-5-8-3-4-9-7/h3-6,10H,1-2H3

InChI Key

ZVISOLVPSHWUQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=NC=CN=C1

Origin of Product

United States

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